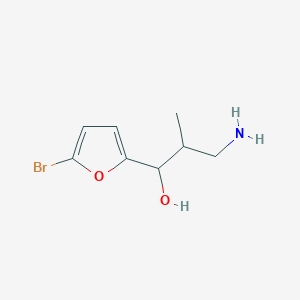
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol is an organic compound with the molecular formula C7H10BrNO2 This compound is characterized by the presence of an amino group, a brominated furan ring, and a hydroxyl group attached to a methylated propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method includes the bromination of furan followed by the introduction of the amino and hydroxyl groups through nucleophilic substitution and reduction reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories equipped with advanced synthesis and purification technologies. The process involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The brominated furan ring can be reduced to a non-brominated furan.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of 3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-one.
Reduction: Formation of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol.
Substitution: Formation of 3-Amino-1-(5-substituted-furan-2-yl)-2-methylpropan-1-ol.
Applications De Recherche Scientifique
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the brominated furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol
- 3-Amino-1-(5-chlorofuran-2-yl)-2-methylpropan-1-ol
- 3-Amino-1-(5-iodofuran-2-yl)-2-methylpropan-1-ol
Uniqueness
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, iodo, and non-halogenated analogs. The bromine atom can enhance the compound’s ability to participate in substitution reactions and affect its biological activity.
Propriétés
Formule moléculaire |
C8H12BrNO2 |
|---|---|
Poids moléculaire |
234.09 g/mol |
Nom IUPAC |
3-amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H12BrNO2/c1-5(4-10)8(11)6-2-3-7(9)12-6/h2-3,5,8,11H,4,10H2,1H3 |
Clé InChI |
QACYVRXAKCEQRM-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(C1=CC=C(O1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


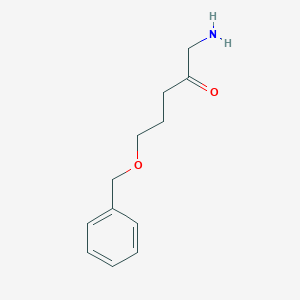
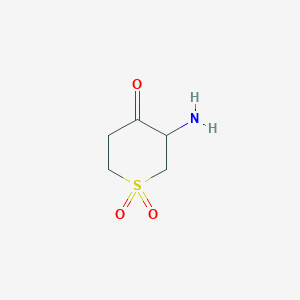


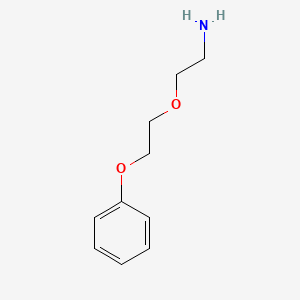
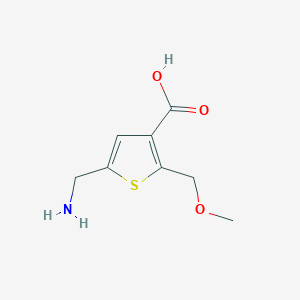
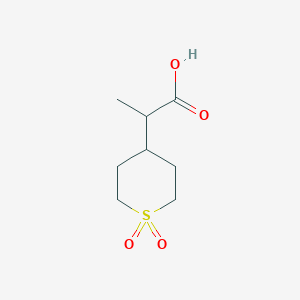
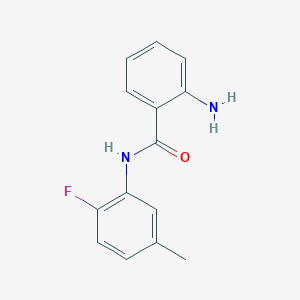

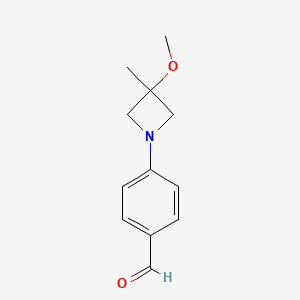
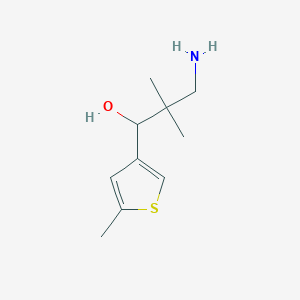

![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
